An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methylpyridine
An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methylpyridine
CAS Number: 375368-84-6
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of halogenated heterocycles is a cornerstone of molecular design. 5-Chloro-2-fluoro-3-methylpyridine stands out as a pivotal building block, offering a unique combination of reactivity and structural features.[1] Its utility stems from the specific arrangement of chloro, fluoro, and methyl groups on the pyridine ring, which imparts distinct chemical properties that are highly sought after for the synthesis of complex target molecules.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, and applications of this important intermediate.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 5-Chloro-2-fluoro-3-methylpyridine are summarized below.
| Property | Value | Source |
| CAS Number | 375368-84-6 | [2][3] |
| Molecular Formula | C₆H₅ClFN | [2][3] |
| Molecular Weight | 145.56 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
| Purity | ≥98% | [2][3] |
| Synonyms | 5-Chloro-2-fluoro-3-picoline, 2-fluoro-3-methyl-5-chloropyridine, 2-fluoro-5-chloro-3-methylpyridine | [3] |
Spectroscopic data is critical for the unambiguous identification and characterization of the molecule. While a comprehensive dataset is best acquired in-house, publicly available spectral information provides a valuable reference.
Synthesis and Mechanistic Considerations: A Field-Proven Protocol
The synthesis of 5-Chloro-2-fluoro-3-methylpyridine can be achieved through a multi-step process, demanding careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established chemical transformations for pyridine systems, including nitration, reduction, diazotization, and thermal decomposition, as alluded to in the patent literature.[4]
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 2-Chloro-3-methylpyridine
-
To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chloro-3-methylpyridine while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-methyl-5-nitropyridine.
Causality: The nitrating mixture (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. The pyridine ring is deactivated towards electrophilic substitution; however, the reaction is directed to the 5-position due to the directing effects of the existing substituents.
Step 2: Reduction of the Nitro Group
-
Suspend 2-chloro-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux for several hours until the reduction is complete.
-
Cool the reaction, filter off the solid catalyst, and neutralize the filtrate to precipitate the amine.
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain 5-amino-2-chloro-3-methylpyridine.
Causality: The nitro group is readily reduced to an amino group under these conditions, a standard transformation in aromatic chemistry.
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Dissolve the 5-amino-2-chloro-3-methylpyridine in hexafluorophosphoric acid (HPF₆).[4]
-
Cool the solution to below 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Stir the mixture for a short period to allow for the formation of the diazonium hexafluorophosphate salt.
-
Isolate the diazonium salt by filtration.
Causality: The amino group is converted to a diazonium group, which is an excellent leaving group. The use of HPF₆ provides the counterion for the subsequent thermal decomposition to introduce the fluorine atom.
Step 4: Thermal Decomposition
-
Gently heat the isolated diazonium hexafluorophosphate salt until nitrogen evolution ceases.[4]
-
The crude product is then purified by distillation or column chromatography to yield 5-Chloro-2-fluoro-3-methylpyridine.
Causality: The thermal decomposition of the diazonium salt results in the loss of nitrogen gas and the formation of an aryl cation, which is then captured by the fluoride from the hexafluorophosphate anion to yield the final product.
Caption: Synthetic workflow for 5-Chloro-2-fluoro-3-methylpyridine.
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 5-Chloro-2-fluoro-3-methylpyridine makes it a valuable precursor for a wide range of biologically active molecules.
-
Pharmaceuticals: This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure can be found in molecules targeting a variety of therapeutic areas, including cardiovascular diseases.[1] The presence of both a chloro and a fluoro group at strategic positions allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.
-
Agrochemicals: In the agrochemical industry, this pyridine derivative is utilized in the production of modern pesticides.[1] The incorporation of this scaffold can lead to compounds with enhanced efficacy and improved environmental profiles.
-
Material Science: Beyond life sciences, 5-Chloro-2-fluoro-3-methylpyridine also finds applications in material science, where it can be integrated into polymers to modify their physical and chemical properties, leading to the development of high-performance materials.[1]
Caption: Role in a typical drug discovery workflow.
Safety and Handling: A Self-Validating System
Proper handling of 5-Chloro-2-fluoro-3-methylpyridine is essential to ensure laboratory safety. The following table summarizes the key hazard and precautionary information.
| Hazard Information | Details |
| Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/ eye protection/ face protection.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5] P337 + P313: If eye irritation persists: Get medical advice/ attention.[5] P362: Take off contaminated clothing and wash before reuse.[5] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
5-Chloro-2-fluoro-3-methylpyridine is a chemical intermediate of significant value in the synthesis of complex organic molecules. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, handling, and application is key to leveraging its full potential in research and development.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Chloro-2-Fluoro-3-Methylpyridine | CymitQuimica [cymitquimica.com]
- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 5. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
